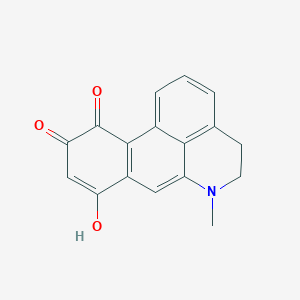
Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate: is a chemical compound with the molecular formula C11H13Cl3N2O2 and a molecular weight of 311.592 . This compound is characterized by the presence of an ethyl ester group, an amino group, and three chlorine atoms attached to a benzyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate typically involves the reaction of 6-amino-2,3,4-trichlorobenzylamine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate can undergo oxidation reactions, where the amino group is oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl (6-Amino-2,3,4-trichlorophenyl)acetate
- Ethyl (6-Amino-2,3,4-trichlorobenzyl)acetate
- Ethyl (6-Amino-2,3,4-trichlorophenyl)glycinate
Uniqueness: Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of three chlorine atoms on the benzyl ring enhances its reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
2187431-31-6 |
|---|---|
Molecular Formula |
C11H13Cl3N2O2 |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
ethyl 2-[(6-amino-2,3,4-trichlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H13Cl3N2O2/c1-2-18-9(17)5-16-4-6-8(15)3-7(12)11(14)10(6)13/h3,16H,2,4-5,15H2,1H3 |
InChI Key |
ANHDWKJWDRHXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=C(C(=C(C=C1N)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)




![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)

![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)

![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
